N-(2-Chlorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a methanesulfonamide group attached to a 2-chlorophenyl moiety and a methyl group. Its chemical formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure. This compound is notable for its potential applications in medicinal chemistry due to its unique functional groups, which can influence its biological activity and reactivity in various
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents such as hydrogen peroxide for oxidation. The reaction conditions typically require controlled temperatures and specific solvents to ensure high yields and purity.
The biological activity of N-(2-Chlorophenyl)-N-methylmethanesulfonamide has been investigated in various studies. Compounds with similar structures often exhibit activity against bacterial infections, making this compound a candidate for antimicrobial research. The presence of the methanesulfonamide group is particularly significant, as it is known to confer sulfa drug-like properties, which can inhibit bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Additionally, some studies suggest that derivatives of chlorophenylmethanesulfonamides may possess anti-inflammatory and analgesic properties, although specific data on this compound's efficacy remains limited .
The synthesis of N-(2-Chlorophenyl)-N-methylmethanesulfonamide can be achieved through several methods:
N-(2-Chlorophenyl)-N-methylmethanesulfonamide has potential applications in various fields:
Interaction studies involving N-(2-Chlorophenyl)-N-methylmethanesulfonamide focus on its binding affinity with biological targets. These studies typically utilize techniques such as:
Such studies help elucidate the mechanism of action and potential therapeutic uses of this compound .
Several compounds share structural similarities with N-(2-Chlorophenyl)-N-methylmethanesulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Phenylmethanesulfonamide | Phenyl group instead of chlorophenyl | Commonly used as an analgesic and anti-inflammatory agent |
| N-(4-Chlorophenyl)-N-methylmethanesulfonamide | Similar structure but with a para-chloro substituent | May exhibit different biological activities due to substitution position |
| Sulfanilamide | Basic sulfanilamide structure | Known as a classic antibiotic; serves as a basis for many derivatives |
| N-(2-Methylphenyl)-N-methylmethanesulfonamide | Methyl substitution on phenyl ring | Potentially altered pharmacokinetics compared to chlorinated variants |
These comparisons highlight the uniqueness of N-(2-Chlorophenyl)-N-methylmethanesulfonamide in terms of its specific chlorine substitution pattern, which may influence its reactivity and biological properties differently than other similar compounds
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count